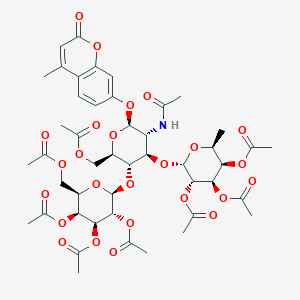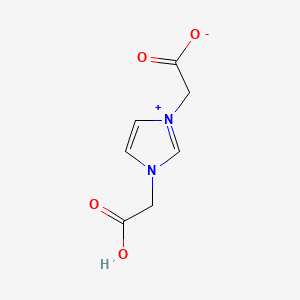
1,3-Bis(carboxymethyl)-1H-imidazolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(carboxymethyl)-1H-imidazolium is a zwitterionic compound derived from imidazole. It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(carboxymethyl)-1H-imidazolium can be synthesized through a multicomponent reaction involving glycine, glyoxal, and formaldehyde . The reaction typically involves the following steps:
Starting Materials: Glycine, glyoxal, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imidazole ring.
Procedure: The reagents are mixed in stoichiometric amounts and heated under reflux conditions to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,3-Bis(carboxymethyl)-1H-imidazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted imidazolium derivatives .
科学研究应用
1,3-Bis(carboxymethyl)-1H-imidazolium has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-Bis(carboxymethyl)-1H-imidazolium involves its ability to coordinate with metal ions. The imidazolium ring acts as a ligand, forming stable complexes with metals such as copper, zinc, and cadmium . These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .
相似化合物的比较
Similar Compounds
1,3-Bis(3-carboxypropyl)-1H-imidazole: Similar in structure but with a longer alkyl chain.
1,3-Bis(4’-carboxylatophenoxy)benzene: Contains a benzene ring instead of an imidazole ring.
Uniqueness
1,3-Bis(carboxymethyl)-1H-imidazolium is unique due to its zwitterionic nature and its ability to form stable coordination polymers with various metal ions. This property makes it highly versatile and useful in a wide range of applications, from catalysis to materials science .
属性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
2-[3-(carboxymethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13) |
InChI 键 |
GRLNUXQTQONUMA-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CN1CC(=O)O)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



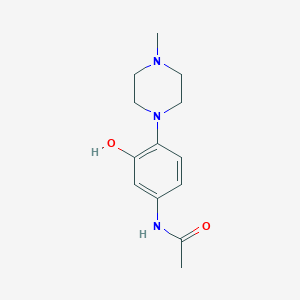
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
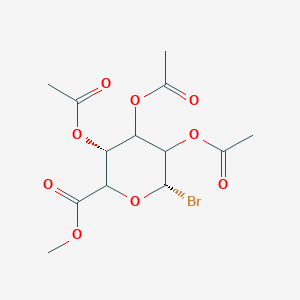
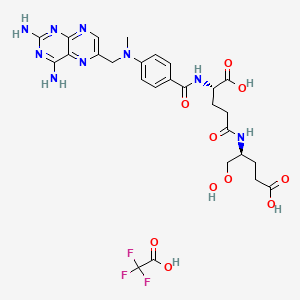

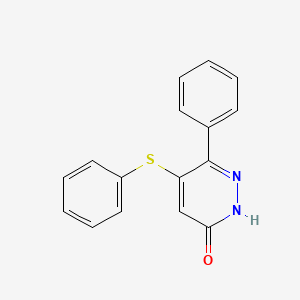
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
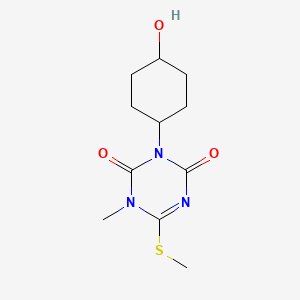
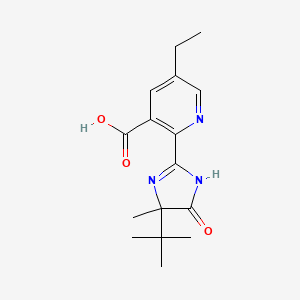
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)

